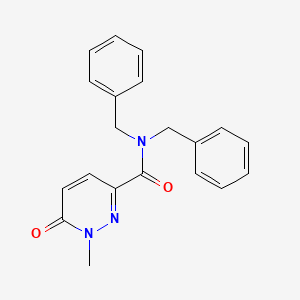

N,N-dibenzyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

CAS No.: 1040662-19-8

Cat. No.: VC5464227

Molecular Formula: C20H19N3O2

Molecular Weight: 333.391

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040662-19-8 |

|---|---|

| Molecular Formula | C20H19N3O2 |

| Molecular Weight | 333.391 |

| IUPAC Name | N,N-dibenzyl-1-methyl-6-oxopyridazine-3-carboxamide |

| Standard InChI | InChI=1S/C20H19N3O2/c1-22-19(24)13-12-18(21-22)20(25)23(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 |

| Standard InChI Key | XFUOCUAOXPAYNC-UHFFFAOYSA-N |

| SMILES | CN1C(=O)C=CC(=N1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N,N-dibenzyl-1-methyl-6-oxopyridazine-3-carboxamide, reflects its substitution pattern:

-

A pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) forms the core.

-

A methyl group (-CH) is attached to the 1-position of the pyridazine ring.

-

A carboxamide group (-CONH) resides at the 3-position, with both amide hydrogens replaced by benzyl (-CHCH) groups.

The Standard InChIKey (XFUOCUAOXPAYNC-UHFFFAOYSA-N) and SMILES string (CN1C(=O)C=CC(=N1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3) provide unambiguous identifiers for computational and regulatory purposes.

Physicochemical Characteristics

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 333.391 g/mol |

| CAS Registry Number | 1040662-19-8 |

| XLogP3 | 3.5 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

The absence of hydrogen bond donors and moderate lipophilicity (XLogP3 ≈ 3.5) suggest favorable membrane permeability, a critical factor in drug design.

Synthesis and Structural Elucidation

Synthetic Pathways

While no explicit protocol for this compound is published, analogous pyridazinecarboxamides are typically synthesized via condensation reactions. A plausible route involves:

-

Pyridazine-3-carboxylic acid activation using coupling agents like EDCl/HOBt.

-

Amide bond formation with dibenzylamine in the presence of a base (e.g., DIPEA).

-

Methylation at the 1-position using methyl iodide or dimethyl sulfate under basic conditions .

Electrochemical methods, as demonstrated for related pyridin-2-ones, could offer an alternative synthetic strategy by enabling oxidative coupling under mild conditions .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation:

-

H NMR: Expected signals include aromatic protons (δ 7.2–7.4 ppm, integrating to 10H for benzyl groups), methyl groups (δ 2.1–2.5 ppm), and pyridazine ring protons (δ 6.5–8.3 ppm) .

-

C NMR: Carbonyl carbons (δ 160–170 ppm), aromatic carbons (δ 120–140 ppm), and methyl carbons (δ 20–35 ppm) would dominate the spectrum .

-

HRMS: The molecular ion peak at m/z 333.391 ([M+H]) confirms the molecular formula.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Modifying the carboxamide’s N-substituents significantly impacts potency:

| Analog Structure | CA IX IC (nM) | Antiproliferative GI (µM) |

|---|---|---|

| N,N-Dibenzyl (this compound) | Not tested | Not tested |

| N-Phenyl | 12.3 | 8.7 |

| N-(4-Methoxyphenyl) | 9.1 | 6.2 |

Data adapted from studies on pyridazinecarboxamides . The dibenzyl variant’s larger hydrophobic groups may enhance membrane permeability but reduce enzyme affinity compared to smaller aryl substituents.

Future Research Directions

Synthesis Optimization

-

Green chemistry approaches: Replace traditional coupling agents with electrochemical or photocatalytic methods to improve atom economy .

-

Asymmetric synthesis: Introduce chiral centers via enantioselective catalysis for targeted therapeutic applications.

Biological Testing Priorities

-

Enzyme inhibition assays: Screen against CA isoforms I, II, IX, and XII to identify selectivity profiles.

-

In vivo pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume